
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring attached to a phenyl group through a penta-2,4-dien-1-one chain. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one typically involves the aldol condensation of furan-2-carbaldehyde (furfural) with acetophenone. The reaction is catalyzed by a base, such as sodium hydroxide, in an alcoholic solvent like methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Furan-2-yl)-1-phenylpentan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of pharmaceuticals, resins, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-aryl-3-(furan-2-yl)prop-2-en-1-one
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid
Uniqueness
5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one is unique due to its specific structure, which combines a furan ring with a phenyl group through a conjugated penta-2,4-dien-1-one chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C15H12O2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H |
Clave InChI |
QQNBODTUWUYURK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


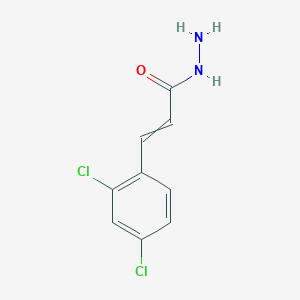
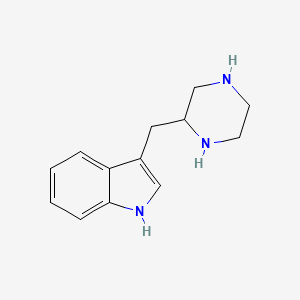
![2-[2-(4-Fluorophenyl)diazen-1-yl]-3-hydroxy-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B11725032.png)
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725043.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)

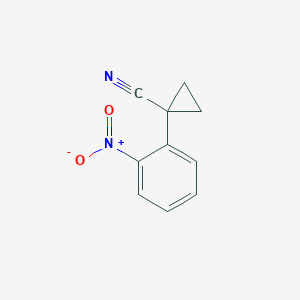
![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
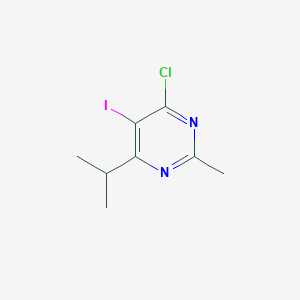
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
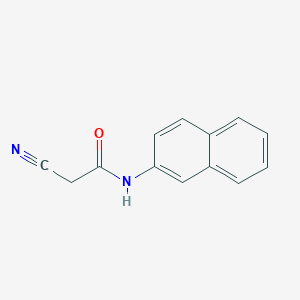
![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
